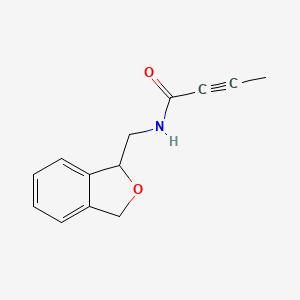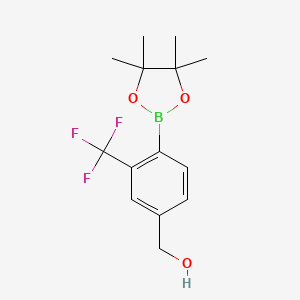
4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2377611-99-7 . It has a molecular weight of 302.1 and its IUPAC name is (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)11-6-5-9(8-19)7-10(11)14(16,17)18/h5-7,19H,8H2,1-4H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Pinacol boronic esters are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of these esters, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Mécanisme D'action
4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester pinacol ester acts as a boronic acid derivative, which allows it to form reversible covalent bonds with certain biological targets, such as enzymes and receptors. This property has been exploited in the development of various bioactive molecules, where this compound pinacol ester serves as a key building block.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound pinacol ester depend on the specific bioactive molecule it is used to synthesize. However, this compound pinacol ester itself has been shown to have low toxicity and good biocompatibility, making it a safe and effective tool in medicinal chemistry.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester pinacol ester is its ease of synthesis and high purity. It can be synthesized under mild conditions and yields the desired product in high purity and yield. However, one limitation is its relatively high cost compared to other boronic acid derivatives.
Orientations Futures
The potential applications of 4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester pinacol ester are vast and varied. Some potential future directions include:
1. Development of new bioactive molecules for the treatment of various diseases, including cancer, viral infections, and neurodegenerative disorders.
2. Synthesis of new materials with unique properties, such as polymers and sensors.
3. Investigation of the mechanism of action of this compound pinacol ester and its derivatives to better understand their potential applications in medicinal chemistry.
4. Development of new synthetic methods for this compound pinacol ester and its derivatives to improve their efficiency and reduce their cost.
In conclusion, this compound pinacol ester is a valuable tool in the field of medicinal chemistry due to its unique properties. It has been widely used in the synthesis of various bioactive molecules and has potential applications in the development of new materials. Further research is needed to fully understand its mechanism of action and potential applications in medicinal chemistry.
Méthodes De Synthèse
The synthesis of 4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester pinacol ester involves the reaction between 4-hydroxymethyl-2-(trifluoromethyl)phenylboronic acid and pinacol in the presence of a palladium catalyst. The reaction proceeds under mild conditions and yields the desired product in high purity and yield.
Applications De Recherche Scientifique
The unique properties of 4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester pinacol ester have made it a valuable tool in the field of medicinal chemistry. It has been used in the synthesis of various bioactive molecules, including kinase inhibitors, protease inhibitors, and antiviral agents. This compound pinacol ester has also been used in the development of new materials, such as polymers and sensors.
Safety and Hazards
Propriétés
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)11-6-5-9(8-19)7-10(11)14(16,17)18/h5-7,19H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZQWCCYLHTYNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

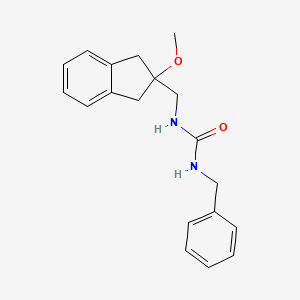

![3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2783341.png)
![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methoxypropyl)acetamide](/img/structure/B2783343.png)

![2-(4-Fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2783346.png)
![3,5-Dimethyl-4-((4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)isoxazole](/img/structure/B2783349.png)
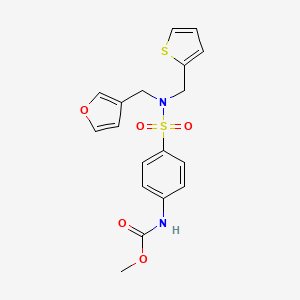
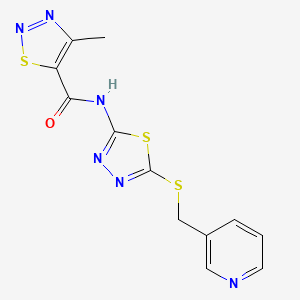
![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2783352.png)
![N~1~-(2-chloro-6-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine](/img/structure/B2783354.png)
![N-(3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2783355.png)
![Methyl 2-[(4-fluorophenyl)amino]acetate](/img/structure/B2783356.png)
